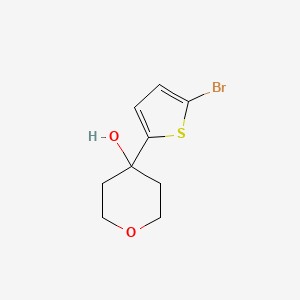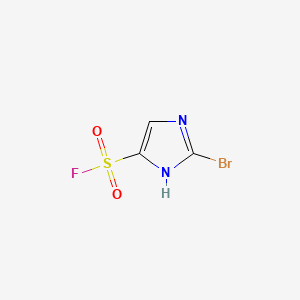
2-bromo-1H-imidazole-5-sulfonylfluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1H-imidazole-5-sulfonylfluoride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 2-position and a sulfonyl fluoride group at the 5-position of the imidazole ring. These structural features impart unique chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1H-imidazole-5-sulfonylfluoride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of imidazole followed by sulfonylation and fluorination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Bromination: Imidazole is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Sulfonylation: The brominated imidazole is then subjected to sulfonylation using a sulfonyl chloride derivative, such as chlorosulfonic acid or methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Fluorination: The final step involves the introduction of the fluoride group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1H-imidazole-5-sulfonylfluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The imidazole ring can participate in electrophilic substitution reactions, particularly at the 4- and 5-positions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to yield sulfonamide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Electrophilic Substitution: Reagents such as acyl chlorides, sulfonyl chlorides, or nitrating agents in the presence of Lewis acids (e.g., AlCl3, FeCl3).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazole derivatives.
Electrophilic Substitution: Formation of acylated, sulfonylated, or nitrated imidazole derivatives.
Oxidation and Reduction: Formation of sulfonic acids or sulfonamides.
Scientific Research Applications
2-Bromo-1H-imidazole-5-sulfonylfluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-bromo-1H-imidazole-5-sulfonylfluoride involves its reactivity with nucleophilic sites in biological molecules. The sulfonyl fluoride group is particularly reactive towards serine and cysteine residues in proteins, leading to the formation of covalent adducts. This reactivity is exploited in the design of enzyme inhibitors and probes for studying protein function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1H-imidazole-5-sulfonylfluoride: Similar structure but with a chlorine atom instead of bromine.
1H-Imidazole-4-sulfonylfluoride: Sulfonyl fluoride group at the 4-position instead of the 5-position.
2-Bromo-1H-imidazole-4-sulfonylchloride: Sulfonyl chloride group instead of sulfonyl fluoride.
Uniqueness
2-Bromo-1H-imidazole-5-sulfonylfluoride is unique due to the combination of the bromine atom and sulfonyl fluoride group, which imparts distinct reactivity and selectivity in chemical and biological applications. The presence of the bromine atom enhances its electrophilicity, making it more reactive towards nucleophiles compared to its chloro or unsubstituted counterparts.
Properties
Molecular Formula |
C3H2BrFN2O2S |
|---|---|
Molecular Weight |
229.03 g/mol |
IUPAC Name |
2-bromo-1H-imidazole-5-sulfonyl fluoride |
InChI |
InChI=1S/C3H2BrFN2O2S/c4-3-6-1-2(7-3)10(5,8)9/h1H,(H,6,7) |
InChI Key |
LNFBMWYTARRQDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)Br)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


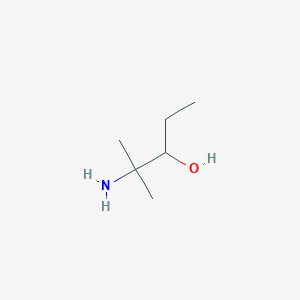
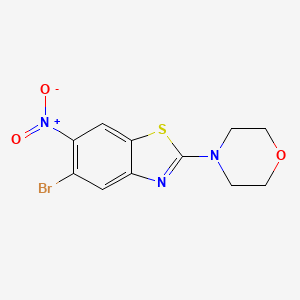
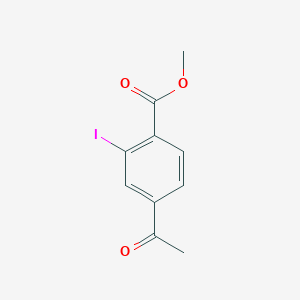
![2-Amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13553999.png)
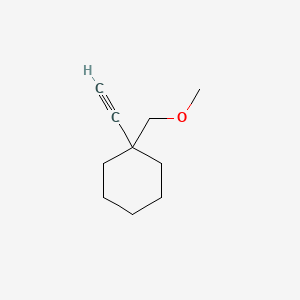
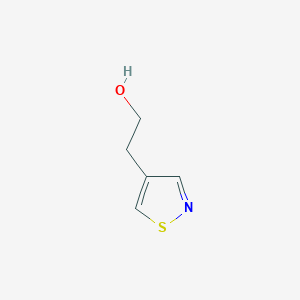
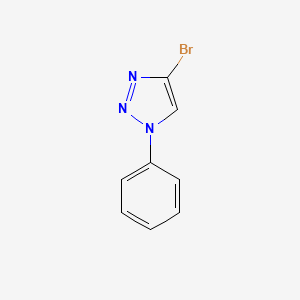
![Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B13554013.png)

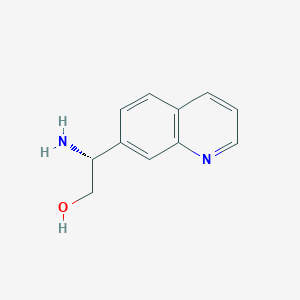
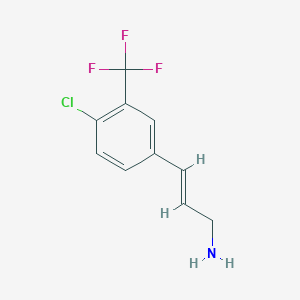
![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B13554034.png)
![Tert-butyl 3-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13554037.png)
